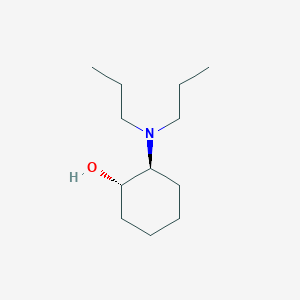

(1S,2S)-2-(dipropylamino)cyclohexan-1-ol

Beschreibung

(1S,2S)-2-(Dipropylamino)cyclohexan-1-ol is a chiral cyclohexanol derivative featuring a dipropylamino substituent at the C2 position.

Eigenschaften

Molekularformel |

C12H25NO |

|---|---|

Molekulargewicht |

199.33 g/mol |

IUPAC-Name |

(1S,2S)-2-(dipropylamino)cyclohexan-1-ol |

InChI |

InChI=1S/C12H25NO/c1-3-9-13(10-4-2)11-7-5-6-8-12(11)14/h11-12,14H,3-10H2,1-2H3/t11-,12-/m0/s1 |

InChI-Schlüssel |

KCBOQSYMABHMMV-RYUDHWBXSA-N |

Isomerische SMILES |

CCCN(CCC)[C@H]1CCCC[C@@H]1O |

Kanonische SMILES |

CCCN(CCC)C1CCCCC1O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(dipropylamino)cyclohexan-1-ol typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 2-(dipropylamino)cyclohexanone using a chiral catalyst to ensure the desired stereochemistry. The reaction is usually carried out under mild conditions, with hydrogen gas and a suitable solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of (1S,2S)-2-(dipropylamino)cyclohexan-1-ol may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the production process, ensuring high enantiomeric purity and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(1S,2S)-2-(dipropylamino)cyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Further reduction can lead to the formation of fully saturated amines.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted cyclohexanones, cyclohexanols, and cyclohexylamines, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(1S,2S)-2-(dipropylamino)cyclohexan-1-ol has a wide range of applications in scientific research:

Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme-substrate interactions and chiral recognition processes.

Medicine: It is a key intermediate in the development of pharmaceuticals, particularly those targeting the central nervous system.

Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of (1S,2S)-2-(dipropylamino)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Tramadol (rac-(1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol)

- Molecular Formula: C16H25NO2

- Substituents: Dimethylaminomethyl group at C2, 3-methoxyphenyl group at C1.

- Stereochemistry : Two chiral centers (1R,2R); four stereoisomers exist.

- Applications: Clinically used as an opioid analgesic. The 3-methoxyphenyl group enhances μ-opioid receptor binding, while the dimethylaminomethyl group contributes to serotonin/norepinephrine reuptake inhibition .

- Key Difference: The aromatic methoxyphenyl and dimethylaminomethyl groups in tramadol contrast with the aliphatic dipropylamino group in the target compound, highlighting divergent pharmacological profiles.

(1S,2S)-2-(Dimethylamino)cyclohexan-1-ol

- Molecular Formula: C8H17NO

- Substituents: Dimethylamino group at C2.

- Stereochemistry : (1S,2S).

- Applications: Organocatalyst for enantioselective desymmetrization of cyclic meso-anhydrides. The smaller dimethylamino group enhances nucleophilicity compared to dipropylamino, improving catalytic efficiency in alcohol-mediated reactions .

- Key Difference : Reduced lipophilicity due to shorter alkyl chains may limit membrane permeability in biological applications.

(1S,2S)-2-Benzylamino-1-cyclohexanol

- Molecular Formula: C13H19NO

- Substituents: Benzylamino group at C2.

- Stereochemistry : (1S,2S).

- Storage : Requires 2–8°C storage under argon, suggesting sensitivity to oxidation .

- Key Difference: The benzyl group introduces aromaticity, altering solubility and reactivity compared to dipropylamino’s aliphatic chains.

Antimicrobial Cyclohexanol Derivatives

- Example: (1S,2S,4R)-1-Methyl-4-(prop-1-en-2-yl)-2-(propylamino)cyclohexan-1-ol

- Molecular Formula: C13H25NO

- Substituents: Propylamino group at C2, isopropenyl group at C3.

- Stereochemistry : (1S,2S,4R).

- Applications : Inhibits Leishmania braziliensis (LD50 = 0.71 μM). The isopropenyl group enhances hydrophobic interactions with biological targets .

- Key Difference: Additional substituents (methyl, isopropenyl) and distinct stereochemistry contribute to antimicrobial activity, unlike the simpler dipropylamino analog.

Comparative Data Table

| Compound Name | Molecular Formula | Substituents (C2) | Stereochemistry | Key Applications | Lipophilicity (Predicted) |

|---|---|---|---|---|---|

| (1S,2S)-2-(Dipropylamino)cyclohexan-1-ol | C12H25NO | Dipropylamino | (1S,2S) | Potential catalysis/drug development | High (logP ≈ 3.2) |

| Tramadol | C16H25NO2 | Dimethylaminomethyl | (1R,2R) | Analgesic | Moderate (logP ≈ 2.7) |

| (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol | C8H17NO | Dimethylamino | (1S,2S) | Organocatalysis | Low (logP ≈ 1.5) |

| (1S,2S)-2-Benzylamino-1-cyclohexanol | C13H19NO | Benzylamino | (1S,2S) | Synthetic intermediate | Moderate (logP ≈ 2.8) |

| Antimicrobial Derivative | C13H25NO | Propylamino + isopropenyl | (1S,2S,4R) | Antiparasitic | High (logP ≈ 3.5) |

Stereochemical and Electronic Effects

- Steric Effects: The dipropylamino group’s bulkiness may hinder interactions in tightly packed biological targets but improve binding in hydrophobic pockets.

- Stereoselectivity: The (1S,2S) configuration is critical for enantioselective catalysis, as seen in related organocatalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.